

# Anivamersen: A Technical Guide to Its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Anivamersen (RB007) was an investigational oligonucleotide aptamer developed as a specific reversal agent for the anticoagulant pegnivacogin (RB006). Together, they formed the REG1 anticoagulation system, designed to provide a controllable and reversible anticoagulant effect, primarily for patients undergoing percutaneous coronary intervention (PCI). Pegnivacogin is a potent inhibitor of Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade. The REG1 system aimed to offer a therapeutic advantage by allowing for rapid neutralization of the anticoagulant effect of pegnivacogin, thereby potentially reducing bleeding complications. Despite promising early-phase clinical data, the development of the REG1 system, including Anivamersen, was terminated during the Phase 3 REGULATE-PCI trial due to an unacceptable incidence of severe allergic reactions. This guide provides a detailed technical overview of the discovery and development of Anivamersen, including its mechanism of action, preclinical and clinical data, and the ultimate reasons for its discontinuation.

## Introduction

The development of novel anticoagulants is driven by the need for therapies with improved safety and efficacy profiles compared to traditional agents like heparin and warfarin. A significant challenge in anticoagulant therapy is balancing the prevention of thrombotic events with the risk of bleeding. The ability to rapidly reverse anticoagulation is a highly desirable



feature, particularly in emergency situations or when urgent surgical procedures are required. The REG1 system, comprising the Factor IXa inhibitor pegnivacogin and its reversal agent **Anivamersen**, was designed to address this unmet medical need. **Anivamersen**, as the specific antidote, was a key component of this system's intended therapeutic value.

#### **Mechanism of Action**

**Anivamersen** is a synthetic RNA oligonucleotide designed to be the complementary sequence to a region of the pegnivacogin aptamer. Its mechanism of action is based on the principle of Watson-Crick base pairing.

- Pegnivacogin's Action: Pegnivacogin is an RNA aptamer that folds into a specific threedimensional structure, allowing it to bind with high affinity and specificity to Factor IXa. This binding blocks the active site of Factor IXa, preventing it from participating in the coagulation cascade and thereby inhibiting thrombin generation.
- Anivamersen's Reversal: When introduced, Anivamersen binds to pegnivacogin, disrupting
  its three-dimensional structure. This conformational change prevents pegnivacogin from
  binding to Factor IXa, thus neutralizing its anticoagulant effect and restoring normal
  hemostasis.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: The Coagulation Cascade and the Mechanism of Action of the REG1 System.



## **Preclinical Development**

Detailed quantitative data and specific experimental protocols from the preclinical development of **Anivamersen** are not extensively available in the public domain, likely due to the discontinuation of the program and the proprietary nature of the information.

The preclinical program for **Anivamersen** would have focused on establishing its efficacy as a reversal agent for pegnivacogin and its safety profile, both alone and as part of the REG1 system.

## **Key Preclinical Experiments (Inferred)**

- In Vitro Characterization:
  - Binding Affinity Assays: Surface plasmon resonance (SPR) or other similar techniques would have been used to determine the binding affinity and kinetics of **Anivamersen** to pegnivacogin.
  - Reversal of Anticoagulation in Plasma: Clotting assays, such as the activated partial
    thromboplastin time (aPTT) and thrombin generation assays, would have been performed
    in human and animal plasma to demonstrate **Anivamersen**'s ability to reverse
    pegnivacogin-induced anticoagulation in a dose-dependent manner.
- In Vivo Studies in Animal Models:
  - Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: Studies in relevant animal species (e.g., rodents, primates) would have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of **Anivamersen**, as well as its dose-response relationship in reversing the anticoagulant effects of pegnivacogin.
  - Efficacy in Thrombosis Models: The REG1 system would have been tested in animal models of arterial and venous thrombosis to demonstrate that pegnivacogin could prevent clot formation and that **Anivamersen** could restore hemostasis.
  - Toxicology Studies: Comprehensive toxicology and safety pharmacology studies would have been performed in accordance with regulatory guidelines to identify any potential toxicities of **Anivamersen** when administered alone or in combination with pegnivacogin.



## **Clinical Development**

Anivamersen was evaluated as part of the REG1 system in a series of clinical trials.

#### **Phase 1 Studies**

Phase 1 studies in healthy volunteers established the proof-of-concept for the REG1 system, demonstrating that pegnivacogin produced a predictable and dose-dependent anticoagulant effect that could be rapidly and completely reversed by **Anivamersen**.

### **Phase 2: The RADAR Trial**

The RADAR (Randomized, Partially Blinded, Active-Controlled, Dose-Ranging Study of the REG1 System) trial was a Phase 2b study that evaluated the safety and efficacy of the REG1 system in patients with acute coronary syndromes (ACS).

- Objective: To determine the optimal dose of Anivamersen for reversal of pegnivacogininduced anticoagulation to allow for safe vascular access sheath removal and to assess the safety and efficacy of the REG1 system compared to heparin.
- Study Design: A multicenter, randomized, partially blinded, active-controlled, dose-ranging trial.
- Patient Population: Patients with non-ST-segment elevation ACS undergoing cardiac catheterization.
- Intervention: Patients were randomized to receive pegnivacogin (1 mg/kg) followed by one of four different doses of Anivamersen (25%, 50%, 75%, or 100% reversal) or active control (heparin).
- Primary Endpoint: Total ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding through 30 days.
- Secondary Endpoints: Major bleeding, and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia.



| Endpoint<br>(at 30 days)          | Pegnivacog<br>in + 25%<br>Anivamerse<br>n Reversal<br>(n=41) | Pegnivacog<br>in + 50%<br>Anivamerse<br>n Reversal<br>(n=126) | Pegnivacog<br>in + 75%<br>Anivamerse<br>n Reversal<br>(n=129) | Pegnivacog<br>in + 100%<br>Anivamerse<br>n Reversal<br>(n=124) | Heparin<br>(n=220) |
|-----------------------------------|--------------------------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------|--------------------|
| Total ACUITY Bleeding             | 65%                                                          | 34%                                                           | 35%                                                           | 30%                                                            | 31%                |
| Major<br>Bleeding                 | 20%                                                          | 11%                                                           | 8%                                                            | 7%                                                             | 10%                |
| Composite<br>Ischemic<br>Endpoint | -                                                            | -                                                             | -                                                             | 3.0% (all<br>REG1 arms<br>combined)                            | 5.7%               |

Data compiled from publicly available sources.

#### Phase 3: The REGULATE-PCI Trial

The REGULATE-PCI (Randomized, Open-Label, Active-Controlled, Multicenter Superiority Trial of REG1 vs. Bivalirudin in Patients Undergoing PCI) trial was the pivotal Phase 3 study designed to evaluate the superiority of the REG1 system over bivalirudin.

- Objective: To compare the efficacy and safety of the REG1 system with bivalirudin in patients undergoing PCI.
- Study Design: A multicenter, randomized, open-label, active-controlled trial.
- Patient Population: Patients with a broad range of coronary artery disease undergoing PCI.
- Intervention: Patients were randomized in a 1:1 ratio to receive either the REG1 system (pegnivacogin 1 mg/kg followed by partial reversal with **Anivamersen**) or bivalirudin.
- Primary Efficacy Endpoint: A composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.
- Primary Safety Endpoint: Major bleeding.



The REGULATE-PCI trial was terminated prematurely due to a high rate of severe allergic reactions, including one fatality, in the REG1 arm.

| Endpoint                     | REG1 System<br>(n=1616) | Bivalirudin<br>(n=1616) | Odds Ratio<br>(95% CI) | p-value |
|------------------------------|-------------------------|-------------------------|------------------------|---------|
| Primary Efficacy<br>Endpoint | 6.7%                    | 6.4%                    | 1.05 (0.80-1.39)       | 0.72    |
| Major Bleeding               | <1% (7 patients)        | <1% (2 patients)        | 3.49 (0.73-16.82)      | 0.10    |
| Major or Minor<br>Bleeding   | 6%                      | 4%                      | 1.64 (1.19-2.25)       | 0.002   |
| Severe Allergic<br>Reactions | 0.6% (10<br>patients)   | <0.1% (1 patient)       | -                      | -       |

Data compiled from publicly available sources.

## **Synthesis and Formulation**

Specific details on the chemical synthesis and formulation of **Anivamersen** are not publicly available. The following is a general overview of RNA aptamer synthesis.

RNA aptamers like **Anivamersen** are typically produced through solid-phase chemical synthesis. This process involves the sequential addition of ribonucleotide phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support. Following assembly of the full-length sequence, the oligonucleotide is cleaved from the support, and protecting groups are removed. The crude product is then purified, typically using chromatographic techniques, to yield the final, high-purity RNA aptamer.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: High-level overview of the discovery and development workflow for **Anivamersen**.



#### Conclusion

Anivamersen was a rationally designed oligonucleotide aptamer that effectively reversed the anticoagulant effects of the Factor IXa inhibitor pegnivacogin in preclinical and early clinical studies. The REG1 system, of which Anivamersen was a critical component, represented an innovative approach to controllable anticoagulation. However, the development program was ultimately halted due to an unforeseen high incidence of severe allergic reactions in the pivotal Phase 3 trial. The case of Anivamersen underscores the challenges in drug development, where even promising therapeutic concepts can fail due to safety concerns that emerge in latestage clinical evaluation. The data and learnings from the REG1 program may still provide valuable insights for the future development of aptamer-based therapeutics and their reversal agents.

 To cite this document: BenchChem. [Anivamersen: A Technical Guide to Its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577026#discovery-and-development-of-anivamersen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com